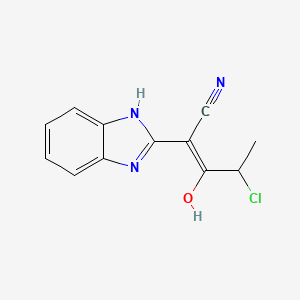![molecular formula C15H17ClF3NO4 B2362191 Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate CAS No. 882747-55-9](/img/structure/B2362191.png)
Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylpyridines (TFMP) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are commonly used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a pyridine moiety and a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives typically involve the use of trifluoromethyl-containing building blocks .Physical And Chemical Properties Analysis
The unique physicochemical properties of the fluorine atom, which has the largest electronegativity and is the next smallest atom after hydrogen, contribute to the biological activities of fluorine-containing compounds .Aplicaciones Científicas De Investigación
Antibacterial Activity : Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate has been studied for its role in synthesizing compounds with antibacterial properties. The condensation of certain pyridine derivatives with diethyl ethoxymethylenemalonate, a related compound, leads to naphthyridine derivatives with enhanced in vitro antibacterial activity, especially against Pseudomonas aeruginosa (Hirose, Mishio, Matsumoto, & Minami, 1982).
Synthesis of Anticancer Drugs : The compound plays a critical role in the synthesis of small molecule anticancer drugs. Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid, has been identified as an important intermediate in the production of these drugs (Xiong, Duan, Jia, Shi, Li, & Tang, 2018).
Synthesis of Heterocyclic Compounds : The compound is used for synthesizing various heterocyclic compounds, such as pyrido[3,2-e]pyrimido[1,2-c]pyrimidines, which are of interest due to their chemical and biological properties. This application demonstrates the versatility of diethyl ethoxymethylenemalonate in organic synthesis (Dave & Shukla, 1997).
Fluorination in Organic Synthesis : This compound has been studied for its potential in fluorination reactions, which are important in the synthesis of polyfluorinated compounds. Such reactions are essential in creating a variety of bioactive molecules and pharmaceuticals (Lepri, Buonerba, Maccaroni, Goracci, & Ruzziconi, 2015).
Development of Antimicrobial Agents : The compound is utilized in synthesizing antimicrobial agents, specifically pyrazolopyrimidopyrimidines, highlighting its role in creating new therapeutic agents (Rina, Nirmal, & Vivek, 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
diethyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-ethylpropanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3NO4/c1-4-14(12(21)23-5-2,13(22)24-6-3)10-7-9(15(17,18)19)8-11(16)20-10/h7-8H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYPOVRHZPTDKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=CC(=C1)C(F)(F)F)Cl)(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

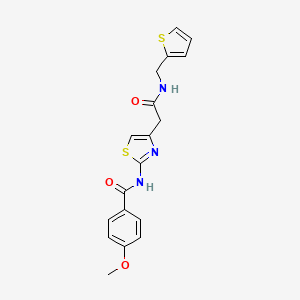
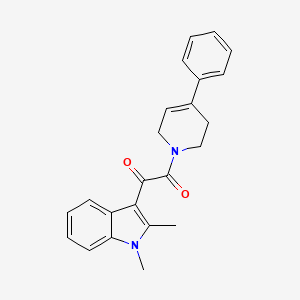
![2-(2-(tert-butyl)-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2362112.png)
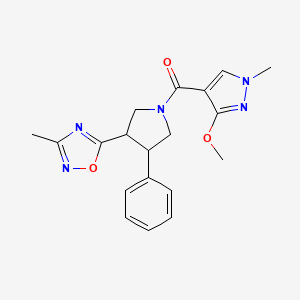
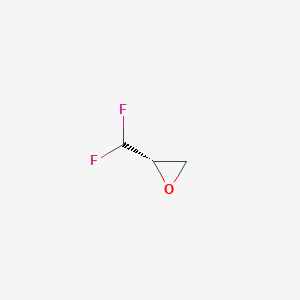
![2-[(Z)-[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine;dihydrochloride](/img/structure/B2362116.png)



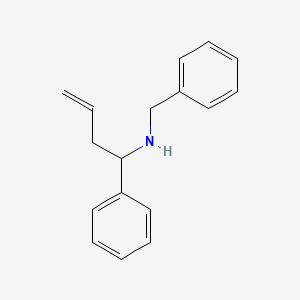
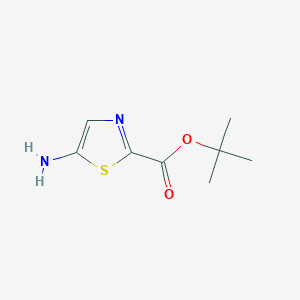
![N-(3-chloro-4-methylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2362128.png)
![2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2362129.png)
